3-(4-methoxyphenyl)-3H-pyridazin-6-one
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Overview
Description
3-(4-Methoxyphenyl)-3H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3H-pyridazin-6-one typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinone ring can be reduced to form the corresponding dihydropyridazine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-3H-pyridazin-6-one.
Reduction: Formation of 3-(4-methoxyphenyl)-dihydropyridazine.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of diseases such as Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-3H-pyridazin-6-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)-3H-pyridazin-6-one: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Fluorophenyl)-3H-pyridazin-6-one: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenyl)-3H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of enzyme inhibitors and other biologically active molecules.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7,10H,1H3 |
InChI Key |
SFGNLOSITVMLRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=CC(=O)N=N2 |
Origin of Product |
United States |
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